molecular formula C18H17N3O3S B12219434 2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B12219434
M. Wt: 355.4 g/mol
InChI Key: AWPOJKKQNALRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of two methoxyphenyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide under acidic conditions to form the intermediate 4-methoxyphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thiadiazole ring. The final step involves the acylation of the thiadiazole ring with 4-methoxyphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives, including compounds similar to 2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide, exhibit significant anticancer properties. These compounds have been shown to decrease the viability of various cancer cell lines, including:

  • Human leukemia
  • Non-small cell lung cancer
  • Ovarian cancer
  • Melanoma
  • Colon cancer

A study highlighted that certain thiadiazole derivatives could reduce the proliferation of human Burkitt lymphoma cells and inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents against malignancies .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell integrity or inhibiting essential enzymes necessary for microbial survival .

Anti-inflammatory Effects

Recent studies suggest that thiadiazole-based compounds can exhibit anti-inflammatory effects by modulating inflammatory pathways. This property is particularly valuable in developing treatments for chronic inflammatory conditions such as arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives indicated that the compound exhibited potent cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The study also reported a significant reduction in tumor volume in xenograft models treated with this compound .

Case Study 2: Antimicrobial Properties

In vitro tests revealed that derivatives similar to this compound showed promising activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, demonstrating efficacy comparable to traditional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/PathogensObserved EffectsReferences
AnticancerHuman leukemia, lung cancerDecreased viability and induced apoptosis
AntimicrobialGram-positive and negative bacteriaInhibition of growth
Anti-inflammatoryIn vitro modelsReduced inflammatory markers

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1,3,4-thiadiazole: Similar structure but lacks the acetamide group.

    4-methoxyphenyl-1,2,4-triazole: Contains a triazole ring instead of a thiadiazole ring.

    4-methoxyphenyl-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of both methoxyphenyl groups and the acetamide functionality, which confer specific chemical and biological properties

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives , characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with appropriate thiocarbohydrazides under acidic conditions to form the thiadiazole ring. Subsequent reactions may introduce various substituents that enhance biological activity.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate high inhibitory activities against various cancer cell lines:

  • In vitro studies revealed that derivatives of 1,3,4-thiadiazole exhibited cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values as low as 3.3 μM , indicating potent anticancer potential compared to standard treatments like cisplatin .
  • A specific study on a closely related compound demonstrated its ability to induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key regulatory proteins such as CDK9 .

Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents:

  • A study reported that certain thiadiazole compounds exhibited significant activity against Mycobacterium smegmatis , with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like isoniazid .
  • The mechanism of action may involve inhibition of specific enzymes critical for bacterial survival or replication.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
  • DNA Interaction : Some compounds may bind to DNA or interfere with transcription factors, leading to altered gene expression patterns associated with cancer progression.

Case Studies and Research Findings

StudyFindings
Egyptian Journal of Chemistry Synthesized thiadiazole derivatives showed significant antitumor activity against breast cancer cell lines.
MDPI Research Article Demonstrated potent anti-proliferative effects on colon carcinoma cells; highlighted the role of specific molecular interactions in mediating these effects.
PMC Article Investigated antimalarial properties; found certain derivatives effective against Plasmodium falciparum with IC50 values indicating high potency.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C18H17N3O3S/c1-23-14-7-3-12(4-8-14)11-16(22)19-18-20-17(21-25-18)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,20,21,22)

InChI Key

AWPOJKKQNALRPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.